KN-93 Phosphate

Formulation Science In Vivo Pharmacology Aqueous Compatibility

KN-93 Phosphate (CAS 1188890-41-6) is the water-soluble phosphate salt of KN-93, offering ≥100 mg/mL aqueous solubility—enabling in vivo administration without DMSO-induced toxicity. Unlike the free base (KN-93), this salt avoids solvent artifacts; unlike KN-92, it lacks off-target L-type calcium and Kv channel blockade. Supplied at ≥98% purity with 3-year powder stability at -20°C. Validated for chronic infusion heart failure models (70 μg/kg/day) and arrhythmia research (65% reduction in stress-induced VT). Procure the phosphate salt for reproducible, CaMKII-specific results.

Molecular Formula C26H32ClN2O8PS
Molecular Weight 599.0 g/mol
CAS No. 1188890-41-6
Cat. No. B1662374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKN-93 Phosphate
CAS1188890-41-6
SynonymsN-[2-[[[3-(4-Chlorophenyl)-2-propenyl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulphonamide phosphate
Molecular FormulaC26H32ClN2O8PS
Molecular Weight599.0 g/mol
Structural Identifiers
SMILESCN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
InChIInChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+;
InChIKeyNNKJTPOXLIILMB-IPZCTEOASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

KN-93 Phosphate (CAS 1188890-41-6): Procurement-Ready Water-Soluble CaMKII Inhibitor for Cardiovascular and Neuroscience Research


KN-93 Phosphate (CAS 1188890-41-6) is the water-soluble phosphate salt form of KN-93, a cell-permeable, reversible, and competitive inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII) [1]. The compound competitively blocks calmodulin binding to CaMKII with a Ki of 370 nM [2]. As the phosphate salt, it exhibits substantially enhanced aqueous solubility compared to the free base form, enabling formulation without high concentrations of organic solvents and facilitating in vivo administration . KN-93 Phosphate is supplied as a ≥98% pure solid with established storage stability of 3 years at -20°C as powder .

Why KN-93 Phosphate Cannot Be Substituted with Free Base KN-93 or Inactive Analog KN-92 in CaMKII Research


Substitution of KN-93 Phosphate with alternative CaMKII inhibitor forms introduces critical experimental confounds that compromise data reproducibility. The free base form (KN-93, CAS 139298-40-1) is insoluble in water, requiring high DMSO concentrations that may induce solvent cytotoxicity and limit in vivo dosing flexibility . Conversely, the commonly used 'inactive' control analog KN-92 exhibits extensive CaMKII-independent off-target activity, including direct blockade of L-type calcium channels (CaV1.2/CaV1.3) and voltage-gated potassium channels, at concentrations overlapping with those used to inhibit CaMKII [1]. These confounding pharmacological activities render KN-92 unsuitable as a clean negative control for CaMKII-specific effects [2]. Furthermore, the phosphate salt provides defined stoichiometry and enhanced long-term powder stability compared to hydrochloride formulations, ensuring batch-to-batch consistency in multi-year research programs .

Quantitative Differentiation of KN-93 Phosphate Versus Free Base and Inactive Analogs: Head-to-Head and Cross-Study Evidence


Aqueous Solubility Advantage: KN-93 Phosphate Versus Free Base Form

KN-93 Phosphate (CAS 1188890-41-6) demonstrates complete aqueous solubility at 100 mg/mL (166.93 mM), whereas the free base form (KN-93, CAS 139298-40-1) is insoluble in water . This solubility differential of >100 mg/mL enables aqueous formulation for in vivo administration without requiring high DMSO concentrations, which can induce vehicle-related toxicity and confound experimental outcomes .

Formulation Science In Vivo Pharmacology Aqueous Compatibility

Functional Efficacy in Cellular Proliferation: KN-93 Versus Inactive Analog KN-92

In human hepatic stellate cells (LX-2), KN-93 at 50 μmol/L reduced cell proliferation to 27.15% ± 2.86% of control after 24 hours, representing a dose-dependent inhibition from 81.76% at 5 μmol/L. In contrast, the inactive analog KN-92 at equivalent concentrations (0-50 μmol/L) failed to inhibit cell proliferation effectively, and did not reduce p53 or p21 expression [1]. This functional difference confirms that CaMKII inhibition, not off-target effects shared by both compounds, drives the antiproliferative activity.

Hepatic Stellate Cell Biology Cell Cycle Regulation Antiproliferative Activity

In Vivo Antiarrhythmic Efficacy: CaMKII Inhibition by KN-93 Reduces Ventricular Tachycardia

In a junctin-deficient mouse model of stress-induced arrhythmias, CaMKII inhibition by KN-93 reduced the in vivo incidence of stress-induced ventricular tachycardia by 65% [1]. At the cardiomyocyte level, KN-93 reduced the percentage of cells exhibiting spontaneous Ca²⁺ aftertransients by 35% and aftercontractions by 37% under stress conditions [1]. These reductions correlated with blunted CaMKII-mediated hyperphosphorylation of RyR2 and phospholamban [1].

Cardiac Electrophysiology Arrhythmia Research In Vivo Pharmacology

Chronic CaMKII Inhibition Rescues Advanced Heart Failure: KN-93 Versus KN-92 In Vivo

In a rat model of advanced congestive heart failure (CHF) induced by isoproterenol, chronic CaMKII inhibition with KN-93 (70 μg/kg/day for 4 weeks) prevented plasma norepinephrine elevation, restored normal left ventricular ejection fraction (EF), end-systolic elastance (EES), and relaxation time constant (τ), and preserved normal myocyte contraction, relaxation, and Ca²⁺ transient regulation [1]. In contrast, the inactive analog KN-92 at equivalent dosing failed to improve LV and myocyte function, and plasma norepinephrine remained elevated in CHF [1]. This direct comparator data establishes that the therapeutic rescue is CaMKII-dependent.

Heart Failure Research In Vivo Efficacy Cardiovascular Pharmacology

Selectivity Profile: KN-93 Phosphate Shows Minimal Cross-Reactivity with Non-CaMKII Kinases

KN-93 Phosphate exhibits a Ki of 370 nM for CaMKII with no remarkable inhibitory effects on APK (cAMP-dependent protein kinase), PKC (protein kinase C), MLCK (myosin light chain kinase), or Ca²⁺-PDE (calcium-dependent phosphodiesterase) activities . In contrast, the compound shows lower potency against voltage-gated K⁺ channels (IC₅₀ = 307 nM for KV1.5) [1], which represents a known off-target activity that must be controlled for experimentally. Importantly, KN-93 displays >27-fold selectivity over MLCK (IC₅₀ = 9,800 nM) and >270-fold over PKA (IC₅₀ >100,000 nM) [2].

Kinase Selectivity Target Engagement Assay Development

Powder Stability: KN-93 Phosphate Provides Extended Storage for Multi-Year Research Programs

KN-93 Phosphate powder is stable for 3 years when stored at -20°C, with solution stability of 2 years at -80°C in solvent . This extended stability profile supports multi-year research programs without the need for frequent re-procurement. For comparison, typical vendor specifications for lyophilized small molecules often recommend 2-year powder stability; the 3-year specification provides a 50% longer validated storage window [1].

Compound Storage Long-Term Stability Laboratory Procurement

Optimal Procurement Applications for KN-93 Phosphate Based on Verified Differential Evidence


In Vivo Cardiovascular Studies Requiring Aqueous Formulation

KN-93 Phosphate is the preferred form for in vivo cardiovascular research where aqueous solubility is essential for consistent dosing. With 100 mg/mL water solubility , the phosphate salt enables preparation of injectable solutions without requiring high DMSO concentrations that can cause vehicle-related toxicity or hemodynamic artifacts. This formulation advantage directly supports chronic infusion studies in heart failure models, where KN-93 Phosphate (70 μg/kg/day via mini-pump) has been shown to prevent sympathetic activation and restore LV function, whereas KN-92 fails to produce therapeutic benefit [1].

Cardiac Arrhythmia and Calcium Handling Research

Researchers investigating CaMKII-mediated arrhythmogenesis should procure KN-93 Phosphate based on its demonstrated 65% reduction in stress-induced ventricular tachycardia incidence in junctin-deficient mice . The compound's effects are mediated through blunted CaMKII-dependent RyR2 hyperphosphorylation and reduced spontaneous Ca²⁺ aftertransients (35% reduction) and aftercontractions (37% reduction) at the cardiomyocyte level . These quantitative efficacy metrics establish KN-93 Phosphate as a validated tool for probing CaMKII-dependent arrhythmia mechanisms.

Hepatic Stellate Cell Proliferation and Fibrosis Studies

For in vitro studies of hepatic stellate cell proliferation and liver fibrosis mechanisms, KN-93 Phosphate provides a well-characterized tool with direct comparator data against the inactive analog KN-92. At 50 μmol/L, KN-93 reduces LX-2 cell proliferation to 27.15% of control, while KN-92 shows no significant effect . This differential activity confirms that the antiproliferative effect is CaMKII-dependent rather than an off-target artifact. Researchers should include KN-92 as a negative control to validate CaMKII-specific findings.

Kinase Selectivity Profiling and Assay Development

KN-93 Phosphate is suitable for kinase selectivity studies requiring a CaMKII inhibitor with well-defined cross-reactivity boundaries. The compound exhibits >27-fold selectivity for CaMKII (Ki = 370 nM) over MLCK (IC₅₀ = 9,800 nM) and >270-fold selectivity over PKA (IC₅₀ >100,000 nM) [1]. However, researchers must account for the known off-target activity at voltage-gated K⁺ channels (IC₅₀ = 307 nM for KV1.5) [2], which occurs at concentrations overlapping with CaMKII inhibition. Appropriate experimental controls, including KN-92 or alternative CaMKII inhibitors, are essential for attributing observed effects specifically to CaMKII.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for KN-93 Phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.